(5E)-5-[(2,4-diethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
“5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is an organic compound . It is a part of a group of compounds known as thiosemicarbazones . These compounds have been synthesized from 2,4-dimethoxybenzylidene and 2,5-dimethoxybenzylidene, respectively, with thiosemicarbazide .
Synthesis Analysis
The synthesis of similar compounds involves the use of thiosemicarbazide, which is a promising unit to synthesize new polyfunctional organic compounds . These compounds are used as a precursor to produce new transition metal complexes with a wide range of applications . The synthesis process involves the use of a slow evaporation technique.Molecular Structure Analysis
The molecular structure of “5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 37 bond(s). There are 21 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six .Chemical Reactions Analysis
The interaction between the donor π (C2-C7) and acceptor π* (C1-N8) has the highest stabilization energy (111.9 kJ/mol) and it shows the hyperconjugation within the –CONH‒ group.Physical and Chemical Properties Analysis
The UV–Vis Spectrum reveals the optical transparency of the grown crystal in the visible region. This property makes it suitable for optoelectronic applications. The molecular weight of the compound is 292.353 Da .Future Directions
The future directions of research on “5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” could involve further exploration of its therapeutic effects and mechanisms of action. More studies could be conducted to understand its physical and chemical properties, and its potential applications in various fields .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the akt/mtor pathway . This pathway plays a crucial role in cell survival and proliferation, making it a common target for anti-cancer drugs .
Mode of Action
Compounds with similar structures have been found to inhibit the akt/mtor pathway . This inhibition can lead to cell cycle arrest and apoptosis, effectively stopping the proliferation of cancer cells .
Biochemical Pathways
The AKT/mTOR pathway is involved in cell growth, proliferation, and survival. When this pathway is inhibited, it can lead to cell cycle arrest and apoptosis .
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and apoptosis in cancer cells, given its potential interaction with the AKT/mTOR pathway . This can lead to a decrease in the proliferation of cancer cells and potentially shrink tumors .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other thiazolidinone derivatives, it may interact with enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-3-17-10-6-5-9(11(8-10)18-4-2)7-12-13(16)15-14(19)20-12/h5-8H,3-4H2,1-2H3,(H,15,16,19)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVMYHWYNQIYTA-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=S)S2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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